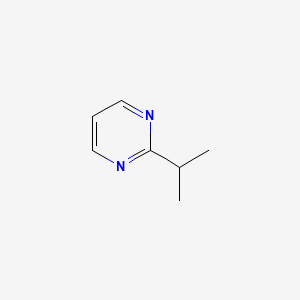

2-Isopropylpyrimidine

Description

2-Isopropylpyrimidine is a heterocyclic aromatic compound featuring a pyrimidine ring substituted with an isopropyl group at the 2-position. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling diverse biological interactions.

Properties

IUPAC Name |

2-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6(2)7-8-4-3-5-9-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNWXRJWDQHCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50492517 | |

| Record name | 2-(Propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61349-72-2 | |

| Record name | 2-(Propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylpyrimidine typically involves the alkylation of pyrimidine with isopropyl halides under basic conditions. One common method includes the reaction of pyrimidine with isopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalytic methods using transition metal catalysts such as palladium or nickel can also be employed to achieve selective alkylation. Optimization of reaction parameters, including temperature, pressure, and reactant concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Substitution Reactions

2-Isopropylpyrimidine undergoes nucleophilic substitution, particularly at halogenated derivatives. For example, brominated analogs like 2-(1'-bromo-1'-methylethyl)-4-chloropyrimidine (1c) and its 4-fluoro analog (1f) exhibit solvolysis in aqueous methanol:

| Compound | Temp (°C) | Rate Constant (s⁻¹) | Half-Life (min) |

|---|---|---|---|

| 1c (4-Cl derivative) | 25 | 96.5 | |

| 1c (4-Cl derivative) | 50 | 11.8 | |

| 1f (4-F derivative) | 25 | 330.0 |

Mechanism : The solvolysis follows an pathway, with rate acceleration observed at higher temperatures and polar protic solvents. The 4-fluoro derivative (1f) reacts slower than the 4-chloro analog (1c) due to reduced leaving-group ability .

Oxidative Coupling Reactions

Under strong basic conditions (e.g., NaH), this compound derivatives participate in metal-free oxidative coupling. For instance, reactions with primary alcohols (e.g., benzyl alcohol) generate Schiff base intermediates via alkoxide-mediated imination:

Example :

Key Observations :

-

Steric hindrance from the isopropyl group directs regioselectivity toward C4/C6 positions.

-

Toluene enhances oxidative coupling efficiency compared to dioxane .

Reduction:

Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a dihydropyrimidine, retaining the isopropyl substituent.

Oxidation:

Strong oxidants (e.g., KMnO₄) cleave the pyrimidine ring, yielding carboxylic acids. For example:

Selectivity : Oxidation primarily occurs at the less hindered C4/C6 positions .

Cross-Coupling Reactions

This compound derivatives engage in palladium-catalyzed cross-coupling. Brominated analogs (e.g., 5-bromo-2-isopropylpyrimidine) react with arylboronic acids in Suzuki-Miyaura couplings:

Conditions :

-

Catalyst: Pd(PPh₃)₄

-

Base: K₂CO₃

-

Solvent: DMF/H₂O

Yield : 72–85% for biaryl products, with electronic effects from the isopropyl group enhancing coupling efficiency.

Cyclization and Annulation

In the presence of amides (e.g., DMF), this compound derivatives undergo cyclocondensation to form polycyclic structures. For example:

Key Factors :

-

Bulky amides (e.g., -dimethylisobutyramide) favor annulation over substitution.

-

Reaction kinetics show first-order dependence on pyrimidine concentration .

Mass Spectrometric Fragmentation

Electron ionization (EI-MS) of this compound derivatives produces characteristic fragmentation patterns:

| m/z Fragment | Proposed Structure |

|---|---|

| 122 | [M⁺ – CH(CH₃)₂] |

| 95 | [C₄H₅N₂⁺] |

| 77 | [C₃H₃N⁺] |

The isopropyl group stabilizes radical cations, leading to preferential loss of the substituent .

Scientific Research Applications

Biological Activities

Research indicates that 2-Isopropylpyrimidine exhibits several biological activities, including:

- Antimicrobial Properties: Studies have shown that pyrimidine derivatives possess significant antimicrobial effects against various pathogens.

- Anti-inflammatory Effects: this compound has been investigated for its potential to inhibit inflammatory mediators such as COX enzymes. For instance, certain derivatives have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib and diclofenac .

Therapeutic Applications

The compound is being explored for its potential therapeutic applications:

- Anti-inflammatory Drugs: Several studies have identified pyrimidine derivatives that effectively inhibit COX-1 and COX-2 enzymes, suggesting their use in developing new anti-inflammatory medications .

- Antiviral Research: Investigations into the antiviral properties of pyrimidines highlight their potential in treating viral infections by targeting viral replication processes.

Case Studies

-

Anti-inflammatory Activity Assessment:

A study evaluated the anti-inflammatory effects of novel pyrazolo[3,4-d]pyrimidine derivatives. The compounds were tested in vivo using carrageenan-induced paw edema models. Results indicated that some derivatives exhibited stronger anti-inflammatory activity than indomethacin . -

Synthesis of Pyrimidine Derivatives:

Research focused on synthesizing substituted 1H-pyrazolyl-thiazolo[4,5-d]pyrimidine derivatives demonstrated their efficacy in reducing inflammation in animal models. The ED50 values were calculated to be competitive with existing NSAIDs .

Mechanism of Action

The mechanism of action of 2-Isopropylpyrimidine and its derivatives involves interactions with specific molecular targets. In medicinal chemistry, these compounds may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pyrimidine ring can also interact with nucleic acids, affecting DNA and RNA synthesis. The isopropyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features:

- 2-Isopropylpyrimidine : Pyrimidine ring with a 2-position isopropyl group.

- 4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid (CAS 1249306-95-3): A 4-isopropyl-substituted pyrimidine with additional methoxymethyl and carboxylic acid groups at positions 2 and 5, respectively. The carboxyl group introduces acidity and hydrogen-bonding capacity, differentiating its reactivity from this compound .

- 5-Isobutyl-7-chloro-pyrazolo[4,3-d]pyrimidine: A fused pyrazolo-pyrimidine system with a chloro and isobutyl substituent.

- (4,6-Dimethyl-pyrimidin-2-yl)-(2,2,2-trichloro-ethylidene)-amine : A 2-aminated pyrimidine with methyl groups at positions 4 and 6 and a trichloroethylidene moiety. The electron-withdrawing trichloro group may reduce aromaticity, altering reactivity .

Table 1: Structural Comparison

| Compound | Substituents | Key Functional Groups | Ring System |

|---|---|---|---|

| This compound | 2-isopropyl | None | Pyrimidine |

| 4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid | 4-isopropyl, 2-methoxymethyl, 5-carboxyl | Carboxylic acid, ether | Pyrimidine |

| 5-Isobutyl-7-chloro-pyrazolo[4,3-d]pyrimidine | 5-isobutyl, 7-chloro | Chloro, alkyl | Pyrazolo-pyrimidine |

| (4,6-Dimethyl-pyrimidin-2-yl)-(2,2,2-trichloro-ethylidene)-amine | 4,6-dimethyl, 2-trichloroethylidene | Trichloroethylidene, amine | Pyrimidine |

Physicochemical Properties

The isopropyl group in this compound increases hydrophobicity compared to polar analogs like 4-isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid, which has a logP reduced by its carboxyl group. Substituent position also impacts melting points: this compound likely has a lower melting point than 4,6-dimethyl analogs due to reduced symmetry .

Table 2: Hypothetical Physicochemical Data

| Compound | Molecular Weight (g/mol) | Predicted logP | Boiling Point (°C, est.) |

|---|---|---|---|

| This compound | 136.19 | 1.8 | ~200 |

| 4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid | 254.28 | 0.5 | >300 (decomposes) |

| 5-Isobutyl-7-chloro-pyrazolo[4,3-d]pyrimidine | 225.69 | 2.5 | ~250 |

Biological Activity

2-Isopropylpyrimidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, focusing on its anti-inflammatory, antiviral, and anticancer properties, along with structure-activity relationships (SARs) derived from various studies.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The isopropyl group at position 2 contributes to its unique biological profile.

1. Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. Research indicates that certain derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- Inhibition of COX Enzymes :

- Bioassays :

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 31.4 ± 0.12 |

| Indomethacin | 9.17 | - |

2. Antiviral Activity

The antiviral potential of pyrimidine derivatives has also been explored, particularly against HIV-1.

- Mechanism of Action :

| Compound | IC50 (μM) |

|---|---|

| 5-Allyl-6-benzyl-pyrimidin-4(3H)-one | 0.32 |

| Control (AZT) | <0.01 |

3. Anticancer Activity

Pyrimidines have been identified as potential anticancer agents due to their ability to inhibit various cancer cell lines.

- Cytotoxicity Studies :

Structure-Activity Relationships (SAR)

The biological activity of this compound and its derivatives can be significantly influenced by structural modifications:

- Electron-Withdrawing vs. Electron-Donating Groups :

Case Studies

Several case studies illustrate the practical applications and effectiveness of pyrimidine derivatives in drug design:

- HIV Inhibitors :

- Anti-Cancer Agents :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.